Superior Potency Against Human Lung Carcinoma (A-549) Compared to Bruceoside A in the Same Study
In the 1992 J Nat Prod study by Fukamiya et al., Bruceoside C exhibited an ED₅₀ of 0.44 μg/mL against A-549 human lung carcinoma cells, a potency approximately 9.6-fold higher than bruceoside A (ED₅₀ = 4.23 μg/mL) in the same assay [1]. Within the same comparative dataset, Bruceoside C also showed approximately 2-fold greater potency than bruceoside B (ED₅₀ = 0.85 μg/mL) against the same A-549 cell line [1]. This represents a direct head-to-head potency rank order that is specific to A-549 lung carcinoma.
| Evidence Dimension | Cytotoxic potency against A-549 human lung carcinoma cells (ED₅₀) |
|---|---|
| Target Compound Data | Bruceoside C: ED₅₀ = 0.44 μg/mL |
| Comparator Or Baseline | Bruceoside A: ED₅₀ = 4.23 μg/mL; Bruceoside B: ED₅₀ = 0.85 μg/mL |
| Quantified Difference | Bruceoside C is ~9.6-fold more potent than bruceoside A and ~1.9-fold more potent than bruceoside B against A-549 cells |
| Conditions | In vitro cytotoxicity assay; A-549 human lung carcinoma cell line; ED₅₀ determined in the same experimental series (Fukamiya et al., J Nat Prod, 1992) |
Why This Matters
For researchers studying quassinoid activity in lung carcinoma models, Bruceoside C provides substantially greater potency than the more widely studied bruceoside A, reducing quantity required per experiment and enabling detection at lower test concentrations.
- [1] Fukamiya N, Okano M, Miyamoto M, Tagahara K, Lee KH. Antitumor agents, 127. Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica. J Nat Prod. 1992 Apr;55(4):468-75. Table data reporting ED₅₀ values for Bruceoside C, bruceoside A, and bruceoside B against KB, A-549, and TE-671 cell lines. PMID: 1512598. View Source
